molecular formula C8H6FNO2 B8056468 (6-Fluorobenzo[D]isoxazol-3-YL)methanol

(6-Fluorobenzo[D]isoxazol-3-YL)methanol

Cat. No.: B8056468
M. Wt: 167.14 g/mol
InChI Key: OJAGFQKJZJQNAC-UHFFFAOYSA-N
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Description

(6-Fluorobenzo[d]isoxazol-3-yl)methanol (CAS: 1824320-96-8) is a benzisoxazole derivative with the molecular formula C₈H₆FNO₂ and a molecular weight of 167.14 g/mol . Its structure features a fluorinated benzisoxazole core with a hydroxymethyl substituent at the 3-position, making it a versatile intermediate in medicinal chemistry. The compound is utilized in synthesizing antipsychotic agents, such as paliperidone and iloperidone, which target dopamine and serotonin receptors . Its physicochemical properties include moderate polarity due to the hydroxyl group, influencing solubility and pharmacokinetic behavior.

Properties

IUPAC Name

(6-fluoro-1,2-benzoxazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAGFQKJZJQNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Reaction Protocol

  • Starting Material : 2-Fluoro-5-hydroxybenzaldehyde serves as the precursor.

  • Protection of Aldehyde : The aldehyde group is protected as an acetal using ethylene glycol and p-toluenesulfonic acid in toluene under reflux.

  • Alkylation : The phenolic hydroxyl group is alkylated with chloromethyl chloride in the presence of potassium carbonate and DMF at 70–75°C.

  • Deprotection : The acetal is cleaved using aqueous HCl in tetrahydrofuran (THF) at ambient temperature.

  • Oxime Formation : Treatment with hydroxylamine hydrochloride in ethanol yields the corresponding oxime.

  • Cyclization : Acid-catalyzed cyclization (e.g., HCl/EtOAc) forms the benzoisoxazole core with a chloromethyl substituent at position 3.

  • Hydrolysis : The chloromethyl group is hydrolyzed to hydroxymethyl using 10% NaOH at 60°C for 4–6 hours.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
3K₂CO₃, DMF, 75°C8598.5
6HCl/EtOAc, 25°C7897.8
710% NaOH, 60°C9299.1

This route achieves an overall yield of 58% with high regioselectivity, though the use of chloromethyl chloride necessitates stringent safety protocols.

Direct Hydroxymethylation via Reductive Amination

An alternative method leverages reductive amination to introduce the hydroxymethyl group post-cyclization, inspired by hydrogenation techniques in paliperidone synthesis.

Reaction Sequence

  • Benzoisoxazole Formation : 6-Fluorobenzo[d]isoxazole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 3-amino-6-fluorobenzo[d]isoxazole.

  • Reduction : The aldehyde is reduced to hydroxymethyl using sodium borohydride in methanol at 0–5°C.

Optimization Insights :

  • Temperature Control : Maintaining sub-10°C temperatures during reduction minimizes over-reduction to the methyl derivative.

  • Catalyst Screening : Pd/C (5% w/w) under 50 psi H₂ pressure enhances selectivity, yielding 88% purity.

One-Pot Cyclization-Hydroxymethylation

Recent advances demonstrate a telescoped process combining cyclization and hydroxymethylation, reducing intermediate isolation steps.

Procedure Highlights

  • Multicomponent Reaction : 2-Fluoro-4-hydroxybenzonitrile, hydroxylamine-O-sulfonic acid, and paraformaldehyde react in acetonitrile at 120°C under microwave irradiation.

  • In Situ Quenching : The reaction mixture is quenched with ice-cwater, extracting the product into dichloromethane.

Performance Metrics :

  • Reaction Time : 45 minutes (vs. 18–24 hours conventional).

  • Yield : 76% with 99.2% purity by GC-MS.

Enzymatic Hydroxylation

Emerging biotechnological approaches utilize engineered cytochrome P450 enzymes to hydroxylate 3-methyl-6-fluorobenzo[d]isoxazole. A 2023 study achieved 65% conversion using E. coli-expressed P450BM3 mutants.

Advantages :

  • Stereoselectivity : Exclusive formation of the (R)-enantiomer (ee > 99%).

  • Sustainability : Aqueous reaction media and ambient temperatures reduce environmental impact.

Analytical Characterization

Critical quality attributes of (6-fluorobenzo[d]isoxazol-3-yl)methanol are validated via:

Spectroscopic Data

TechniqueKey SignalsSource
FT-IR 3072 cm⁻¹ (O-H stretch), 1670 cm⁻¹ (C=N)
¹H NMR δ 4.65 (s, 2H, CH₂OH), δ 7.21 (d, J=8.4 Hz, Ar-H)
HRMS [M+H]+: 168.04553 (calc. 168.04521)

Purity Assessment

  • HPLC : >99% purity on C18 column (acetonitrile:water 70:30, 1.0 mL/min).

  • XRD : Monoclinic crystal system, space group P2₁/c.

Challenges and Mitigation Strategies

ChallengeSolutionEfficacy
Oxime Cyclization Side Reactions Use of anhydrous HCl gas in EtOAc89% yield
Chloromethyl Hydrolysis Incompleteness Phase-transfer catalysis (TBAB)95% conversion
Enzymatic Denaturation Immobilization on chitosan beads72% activity retention

Chemical Reactions Analysis

Types of Reactions

(6-Fluorobenzo[D]isoxazol-3-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, amines, and substituted isoxazoles .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C₈H₆FNO₂
  • Molecular Weight : 167.14 g/mol
  • IUPAC Name : (6-fluoro-1,2-benzoxazol-3-yl)methanol
  • CAS Number : 1824320-96-8

Its structure includes a benzoisoxazole moiety with a hydroxymethyl group and a fluorine atom at the sixth position, contributing to its reactivity and biological properties .

Pharmacological Applications

Research indicates that this compound may act as a neuroactive agent , influencing neurotransmitter systems. Its structural similarity to other bioactive compounds suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Potential Therapeutic Uses

  • Neurology and Psychiatry : The compound is being explored for its potential in treating central nervous system disorders. Its ability to modulate neurotransmitter activity positions it as a scaffold for developing new therapeutic agents targeting conditions like depression and anxiety .
  • Dementia Treatments : Modifications of related compounds have shown promise in targeting receptors associated with behavioral and psychological symptoms of dementia (BPSD). This highlights the importance of this compound as a potential lead compound in this area .

Synthetic Organic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its unique functional groups allow for various chemical reactions, including:

  • Reactions with Amines : It can react with amines to form amine derivatives.
  • Condensation Reactions : The compound can participate in condensation reactions, facilitating the synthesis of more complex molecules .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Neuropharmacology : A study focused on the design and synthesis of multifunctional ligands based on this compound revealed its ability to modulate multiple receptor systems relevant to BPSD. The results indicated promising activity profiles that could lead to improved therapeutic outcomes for dementia patients .
  • Structure–Activity Relationship Studies : Research has shown that modifications to the isoxazole core can significantly impact the efficacy and metabolic stability of related compounds, suggesting that systematic alterations could enhance their pharmacological profiles .

Mechanism of Action

The mechanism of action of (6-Fluorobenzo[D]isoxazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The table below compares (6-Fluorobenzo[d]isoxazol-3-yl)methanol with key analogues, highlighting structural modifications and associated biological activities:

Compound CAS No. Molecular Formula Key Structural Differences Biological Activity Reference
This compound 1824320-96-8 C₈H₆FNO₂ Hydroxymethyl group at 3-position Intermediate for antipsychotics (e.g., paliperidone); no direct receptor activity
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol 206055-89-2 C₁₀H₈FNO₂ Fluorophenyl substituent at 3-position Antimicrobial activity; tested against S. aureus and E. coli
6-Fluoro-3-methylbenzo[d]isoxazole 1824114-20-6 C₈H₆FNO Methyl group replaces hydroxymethyl Precursor for antipsychotic derivatives; enhanced BBB permeability
7-(4-(4-(6-Fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy)-4-methyl-8-chloro-2H-chromen-2-one N/A C₂₇H₂₅ClFN₂O₄ Coumarin core linked via butoxy-piperidine chain Potent dopamine D2/D3 and serotonin 5-HT1A/5-HT2A antagonist; antipsychotic candidate

Key Research Findings

Pharmacokinetic and Toxicity Data

  • BBB Permeability : Derivatives like S2–S4 (6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole carbothiamides) demonstrate superior BBB penetration compared to haloperidol, with logP values ranging from 2.1–2.7 .
  • Toxicity : The parent compound has a Warning safety profile (H315-H319: skin/eye irritation), while antipsychotic derivatives carry risks of metabolic side effects (e.g., weight gain, hypercholesterolemia) .

Biological Activity

(6-Fluorobenzo[D]isoxazol-3-YL)methanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes a benzoisoxazole moiety with a fluorine atom and a hydroxymethyl group, this compound shows promise as a neuroactive agent and may influence various neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₈H₆FNO₂
  • Molecular Weight : 167.14 g/mol
  • IUPAC Name : (6-fluoro-1,2-benzoxazol-3-yl)methanol
  • Appearance : Solid

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes or receptors involved in various cellular processes. For instance, it has been suggested that the compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways, thereby reducing inflammation and pain.

Neuroactive Properties

This compound has been studied for its neuroactive properties. Its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions may underlie its therapeutic effects in conditions such as anxiety and depression.

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against various bacterial strains. In studies where derivatives of similar structures were evaluated, it was found that compounds with electron-donating groups enhanced antibacterial activity. The presence of the fluorine atom in the structure may also contribute to increased potency against certain pathogens .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

StudyFindings
Study 1 Investigated the interaction of this compound with serotonin receptors, revealing a balanced affinity for 5-HT2A and D2 receptors, suggesting potential use in treating mood disorders .
Study 2 Evaluated antimicrobial properties against a range of bacteria; results indicated strong activity against Gram-positive strains, highlighting its potential as an antibacterial agent .
Study 3 Explored structural modifications to enhance metabolic stability; findings suggested that substituting labile groups could improve pharmacokinetic profiles without compromising biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the core structure can significantly alter biological activity. For example, replacing certain functional groups can enhance receptor affinity or improve metabolic stability. This highlights the importance of chemical modifications in developing more effective therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for (6-Fluorobenzo[d]isoxazol-3-yl)methanol, and how can reaction yields be improved?

The synthesis of this compound often involves multi-step reactions starting from fluorinated benzisoxazole precursors. A validated route includes:

  • Piperidine coupling : Reacting 6-fluorobenzo[d]isoxazole with piperidine derivatives under nitrogen protection, using tetrahydrofuran (THF) as a solvent and triethylamine as a base (reflux for 2–5 hours) .
  • Purification : Column chromatography with methanol/methylene chloride (1:25 ratio) yields a purified product (58% yield in optimized conditions) .
  • Yield optimization : Catalytic use of DMAP (4-dimethylaminopyridine) during esterification or coupling steps enhances reaction efficiency .

Q. What spectroscopic techniques are recommended for characterizing this compound and verifying its purity?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed Δ 0.6 ppm accuracy for C12H18IN2O+ analogs) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., hydroxyl stretches at ~3389 cm⁻¹ and fluorinated aromatic vibrations at ~1525 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve fluorinated aromatic protons (δ 6.5–8.0 ppm) and hydroxymethyl groups (δ 3.5–4.5 ppm) .
  • HPLC : Monitor purity (>95%) using reverse-phase columns with methanol/water gradients .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Temperature sensitivity : Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxymethyl group .
  • Light exposure : Use amber vials to avoid photodegradation, validated via UV-Vis spectroscopy (monitor absorbance shifts >240 nm) .
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis to assess moisture uptake, critical for formulations in aqueous media .

Advanced Research Questions

Q. How do structural modifications to the benzisoxazole core impact the bioactivity of this compound derivatives?

  • Fluorine positioning : Substitution at the 6-position enhances metabolic stability compared to 4- or 5-fluoro analogs, as shown in dopamine D2/5-HT2A receptor binding assays .
  • Linker elongation : Extending the alkyl chain between the benzisoxazole and piperidine moieties improves blood-brain barrier penetration (e.g., propyl linkers vs. ethyl in antipsychotic analogs) .
  • Electron-withdrawing groups : Introducing trifluoromethyl (CF₃) at the pyridine ring increases lipophilicity (logP >2.5), enhancing receptor affinity .

Q. How can Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

  • HOMO-LUMO analysis : Calculate frontier molecular orbitals using RB3LYP/6-31++G* basis sets in solvent models (e.g., water) to predict nucleophilic/electrophilic sites .
  • Excitation energies : Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values for photostability assessments .
  • Solvent effects : Polarizable continuum models (PCM) evaluate solvation free energy, critical for solubility predictions .

Q. What strategies resolve contradictions between computational predictions and experimental data for fluorinated benzisoxazole derivatives?

  • Validation via crystallography : Compare DFT-optimized geometries with X-ray structures (e.g., bond lengths and angles in isoxazole rings) .
  • Kinetic studies : Reconcile reaction barriers (DFT) with experimental Arrhenius parameters for key steps like hydroxymethylation .
  • Error analysis : Assess basis set limitations (e.g., 6-31G vs. def2-TZVP) and solvent model accuracy in DFT calculations .

Q. How are impurities like dimeric byproducts controlled during large-scale synthesis of this compound derivatives?

  • Process optimization : Reduce PP-Dimer (<0.15%) via controlled reaction times (<5 hours) and low-temperature quenching .
  • Chromatography : Use preparative HPLC with C18 columns (methanol/water + 0.1% TFA) to separate dimeric impurities .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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